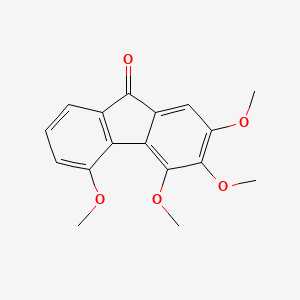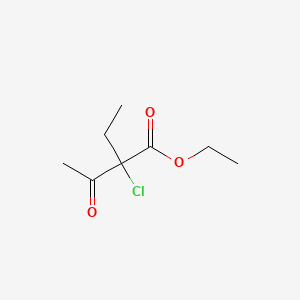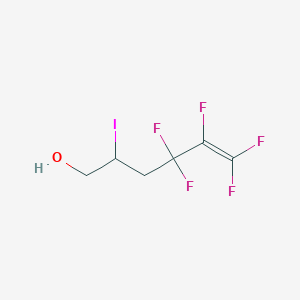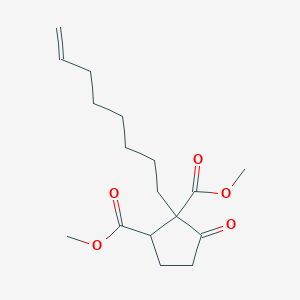
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane is an organosilicon compound characterized by the presence of ethynyl groups attached to a trisilane backbone. This compound is notable for its unique structure, which combines the properties of both silicon and carbon-based chemistry, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hexamethyltrisilane with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism by which 1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or materials. These interactions can result in changes to the physical or chemical properties of the target, such as increased stability or altered reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane: Similar trisilane backbone but with chlorine substituents instead of ethynyl groups.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains a disiloxane backbone with vinyl groups.
Uniqueness
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane is unique due to the presence of ethynyl groups, which impart distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical functionalities and reactivity.
Eigenschaften
| 116161-01-4 | |
Molekularformel |
C10H20Si3 |
Molekulargewicht |
224.52 g/mol |
IUPAC-Name |
bis[ethynyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C10H20Si3/c1-9-11(3,4)13(7,8)12(5,6)10-2/h1-2H,3-8H3 |
InChI-Schlüssel |
OWLFEQWAPYOAMR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C#C)[Si](C)(C)[Si](C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)

